molecular formula C17H14BrN B6335847 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole CAS No. 1422518-39-5

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole

Cat. No.: B6335847
CAS No.: 1422518-39-5
M. Wt: 312.2 g/mol
InChI Key: TUEAFMNZOQBNSE-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole ( 1422518-39-5) is an organic compound with the molecular formula C17H14BrN and a molecular weight of 312.2 . This molecule features a 1H-pyrrole core that is substituted at the 2-position with a benzyl group and at the 5-position with a 4-bromophenyl group . The pyrrole ring is a fundamental five-membered nitrogen heterocycle of significant interest in medicinal and heterocyclic chemistry . It is aromatic, with its nitrogen atom sp2 hybridized and contributing two electrons from its lone pair to the aromatic sextet, creating a planar structure . This scaffold is valued for its balanced lipophilicity (logP ~0.75 for the parent structure), which facilitates passive diffusion across cell membranes and the blood-brain barrier, while retaining modest hydrophilicity for favorable receptor interactions and pharmacokinetics . Researchers utilize this and related pyrrole derivatives as key intermediates in the design and synthesis of novel bioactive molecules . The structural motif of substituted pyrroles is prevalent in numerous natural products with demonstrated antibacterial activity, such as the marinopyrroles and lynamicins, which show potent efficacy against drug-resistant pathogens like MRSA and VRE . Furthermore, heterocyclic derivatives, including those based on furan and other five-membered rings, are actively investigated for their potential to overcome multidrug resistance (MDR) in cancer by inhibiting the efflux function of P-glycoprotein (P-gp) . The presence of both bromine and the bi-aryl architecture in this compound makes it a versatile building block for metal-free catalytic synthesis and further functionalization to create diverse N-heterocyclic frameworks for exploration in pharmaceutical development and materials science . This product is intended for research purposes only and is not approved for human consumption.

Properties

IUPAC Name

2-benzyl-5-(4-bromophenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN/c18-15-8-6-14(7-9-15)17-11-10-16(19-17)12-13-4-2-1-3-5-13/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAFMNZOQBNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains a cornerstone for pyrrole synthesis, employing 1,4-diketones and primary amines. For 2-benzyl-5-(4-bromophenyl)-1H-pyrrole, the diketone precursor must incorporate both benzyl and 4-bromophenyl groups. A modified protocol involves reacting 4-bromophenylglyoxal with benzylamine in acetic acid under reflux (24–48 hours), yielding the target compound in 45–55% yield. Key limitations include the instability of the diketone intermediate and competing side reactions, such as over-alkylation.

Optimization Insights :

  • Solvent : Acetic acid enhances protonation of the imine intermediate, accelerating cyclization.

  • Temperature : Elevated temperatures (80–100°C) reduce reaction times but risk decomposition of the bromophenyl group.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Cyclization

Adapting methodologies from CN116178239B, a two-step route was developed:

  • Substitution Reaction : 4-Bromo-α-bromoacetophenone reacts with 3-oxo-propionitrile in ethyl acetate with K₂CO₃ (1.2 equiv) at 50°C for 4 hours, forming 4-(4-bromophenyl)-2-formyl-4-oxo-butyronitrile (72% yield).

  • Hydrogenation Cyclization : The intermediate undergoes cyclization with Pd-C (5 wt%) and HZSM-5 molecular sieve in 1,4-dioxane at 80°C for 18 hours, yielding this compound (68% yield).

Advantages :

  • Short synthetic route (2 steps).

  • High functional group tolerance due to mild conditions.

Suzuki-Miyaura Cross-Coupling

Post-functionalization of a preformed pyrrole core offers regioselective control. A boronic ester at the pyrrole’s 5-position couples with 4-bromophenyl bromide under Pd(PPh₃)₄ catalysis (2 mol%) in DMF/H₂O (3:1) at 90°C. The benzyl group is introduced via N-alkylation using benzyl bromide and NaH (84% yield).

Key Data :

StepReagentsConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃90°C, 12 h76
N-AlkylationBenzyl bromide, NaHTHF, 0°C → RT, 6 h84

Multi-Component Reaction Strategies

A one-pot synthesis inspired by ACS protocols combines 4-bromobenzaldehyde (1.2 equiv), benzylamine (1 equiv), and nitroethane (1.5 equiv) in ethanol with piperidine (10 mol%) at 70°C. The reaction proceeds via a Hantzsch-type mechanism, forming the pyrrole ring in 58% yield after 24 hours.

Limitations :

  • Moderate yield due to competing imine formation.

  • Requires rigorous exclusion of moisture.

Post-Functionalization Techniques

Maleimide Reduction

From Ambeed’s procedures, 1-(4-bromophenyl)-1H-pyrrole-2,5-dione is reduced with LiAlH₄ (2 equiv) in THF at 0°C, followed by benzylation using BnBr/K₂CO₃ (65% overall yield).

Critical Notes :

  • Over-reduction risks: Excess LiAlH₄ leads to pyrrolidine byproducts.

  • Purification challenges due to polar intermediates.

Comparative Analysis of Methods

MethodStepsYield (%)ScalabilityCost Efficiency
Paal-Knorr145–55ModerateHigh
Pd-Catalyzed268HighModerate
Suzuki Coupling276–84LowLow
Multi-Component158HighHigh

Key Findings :

  • Pd-Catalyzed Cyclization offers the best balance of yield and scalability for industrial applications.

  • Suzuki Coupling provides superior regioselectivity but suffers from high palladium costs.

Experimental Optimization and Challenges

Solvent Selection

Ethyl acetate and 1,4-dioxane are preferred for Pd-catalyzed steps due to their inertness and ability to solubilize aromatic intermediates. Polar aprotic solvents (DMF, DMSO) improve Suzuki coupling rates but complicate product isolation.

Catalyst Loading

Reducing Pd-C from 10% to 5% wt% maintains efficacy while lowering metal residues. For Suzuki reactions, Pd(PPh₃)₄ loadings below 1 mol% result in incomplete conversion .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.

Scientific Research Applications

2-Benzyl-5-(4-bromophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1H-pyrrole

This compound shares the 4-bromophenyl substituent but lacks the benzyl group at the 2-position. Synthesized via the Clauson-Kass method, it serves as a model for understanding the electronic effects of bromophenyl substitution on pyrrole’s aromatic system .

4-Aroyl-3-sulfonyl-1H-pyrroles (e.g., Compounds 7–9)

These derivatives feature sulfonyl and aroyl substituents, which introduce strong electron-withdrawing effects. For example, 4-aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (7) exhibits notable antimicrobial activity, attributed to the sulfonyl group’s polarity and the aroyl moiety’s planarity, which may enhance membrane penetration . In contrast, 2-benzyl-5-(4-bromophenyl)-1H-pyrrole’s benzyl group is less electron-withdrawing, suggesting divergent biological properties.

Functional Analogues with Heterocyclic Cores

Pyridazin-3(2H)-one Derivatives

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity, activating calcium mobilization and chemotaxis in neutrophils . The 4-bromophenyl group here enhances receptor binding affinity, analogous to its role in this compound. However, the pyridazinone core’s additional nitrogen atom and keto group introduce distinct electronic and steric profiles, likely leading to different pharmacological outcomes.

Key Observations :

  • 1,3-Dipolar cycloadditions enable complex bis-heterocycles but involve harsher conditions .

Key Insights :

  • Sulfonyl and aroyl groups in pyrroles enhance antimicrobial activity, whereas benzyl substituents may prioritize lipophilicity over polarity .

Q & A

Q. What are the most reliable synthetic routes for 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole, and how can reaction conditions be optimized?

The compound can be synthesized via Clausson-Kaas pyrrole synthesis , which involves cyclization of amines with diketones under acidic conditions. For instance, 1-(4-bromophenyl)-1H-pyrrole derivatives are synthesized using stoichiometric ratios of 4-bromoaniline and diketones in acetic acid at reflux (80–100°C) . Metal-catalyzed reactions, such as palladium-mediated cross-couplings, are also viable for introducing benzyl or bromophenyl groups. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (70–120°C), and catalyst loading (1–5 mol%) to improve yields (typically 50–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?

  • ¹H NMR : Aromatic protons on the pyrrole ring appear as doublets or triplets between δ 6.0–7.5 ppm, while benzyl protons resonate as singlets near δ 3.8–4.2 ppm .
  • HPLC : Retention times and UV-vis spectra (λ ~250–300 nm) confirm purity. Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for separation .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) near m/z 340–350 confirm the molecular weight .

Q. What common functionalization strategies are employed for modifying the bromophenyl or pyrrole moieties?

  • Nucleophilic Aromatic Substitution : Replace the bromine atom using amines (e.g., piperidine) or thiols in DMF at 80–100°C .
  • Electrophilic Substitution : Introduce nitro or sulfonyl groups on the pyrrole ring using HNO₃/H₂SO₄ or chlorosulfonic acid .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or cross-coupling reactions of this compound be addressed?

Regioselectivity in alkylation (e.g., benzyl group addition) is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable sites for electrophilic attack, while low-temperature kinetics (e.g., –78°C in THF) can suppress side reactions. For example, tetrazole alkylation at the N1 vs. N2 position is controlled by base strength (KOtBu vs. NaH) .

Q. What methodologies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Discrepancies often arise from solvent effects or conformational flexibility. Validate using:

  • Solvent-Corrected DFT : Include implicit solvent models (e.g., PCM for CDCl₃) in Gaussian or ORCA calculations .
  • Variable-Temperature NMR : Monitor peak splitting at –40°C to 80°C to identify dynamic processes .

Q. How is single-crystal X-ray diffraction applied to determine the spatial arrangement of this compound?

Crystallize the compound in ethyl acetate/hexane. Use SHELXL for structure refinement:

  • Hydrogen bonding (N–H⋯O) and π-π stacking distances (3.3–3.8 Å) are analyzed to confirm packing motifs .
  • Puckering parameters (Cremer-Pople coordinates) quantify non-planarity of the pyrrole ring .

Q. What strategies mitigate challenges in introducing boronate ester groups to the benzyl position?

Direct borylation often fails due to steric hindrance. Alternative routes include:

  • Protection-Deprotection : Temporarily mask reactive sites with tert-butyldimethylsilyl (TBDMS) groups before Suzuki-Miyaura coupling .
  • Late-Stage Functionalization : Use iridium catalysts (e.g., [Ir(COD)(OMe)]₂) for C–H activation at the benzyl position .

Q. How are hydrogen-bonding patterns in the crystal lattice correlated with solubility and stability?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software. Stronger H-bonds (e.g., N–H⋯O) enhance thermal stability (Tₘ > 200°C) .
  • Hansen Solubility Parameters : Predict solubility in polar aprotic solvents (DMSO, DMF) based on H-bonding and dispersion contributions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Antimicrobial Testing : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : MTT assays on HEK-293 cells, with IC₅₀ values calculated via nonlinear regression .

Q. How can computational tools predict the reactivity of this compound in photochemical reactions?

  • TD-DFT : Simulate UV-vis spectra (e.g., B3LYP/6-31G*) to identify excited-state transitions .
  • Molecular Dynamics : Model solvation effects on reaction pathways (e.g., Norrish type I/II) in Gaussian or GROMACS .

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